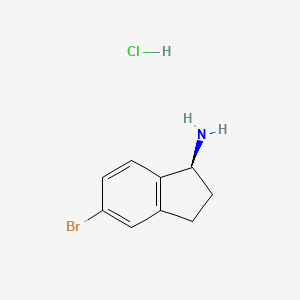

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGQSSHHFWJLAI-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40723302 | |

| Record name | (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916210-93-0 | |

| Record name | (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

This guide provides an in-depth exploration of a reliable and scalable synthesis pathway for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral building block in pharmaceutical research and development. The narrative focuses on a classical and industrially relevant approach: the synthesis of a racemic intermediate followed by diastereomeric salt resolution to achieve the desired enantiopure compound. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and present quantitative data to support the described methodology.

Introduction: The Strategic Importance of a Chiral Indanamine

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a valuable intermediate in medicinal chemistry, often serving as a scaffold for the development of novel therapeutic agents. The specific stereochemistry at the C1 position is frequently crucial for biological activity, making the production of the single (S)-enantiomer a critical objective. The synthetic strategy detailed herein proceeds through three principal stages:

-

Construction of the Racemic Core: Synthesis of racemic 5-bromo-1-aminoindane from the corresponding ketone.

-

Enantiomeric Separation: Chiral resolution of the racemic amine using a chiral resolving agent.

-

Final Salt Formation: Conversion of the enantiopure free amine into its stable hydrochloride salt.

This pathway is selected for its robustness, reliance on well-established chemical transformations, and the availability of detailed procedural precedents.

Part 1: Synthesis of the Racemic Precursor: (±)-5-bromo-1-aminoindane

The journey to the target molecule begins with the preparation of the racemic amine. This is efficiently accomplished in a two-step sequence starting from the commercially available 5-bromo-1-indanone.

The Precursor: 5-Bromo-1-indanone

5-Bromo-1-indanone serves as the cornerstone of this synthesis.[1] It is an indanone derivative where a fused benzene and cyclopentanone ring system is substituted with a bromine atom at the 5-position.[1] While it can be synthesized via intramolecular Friedel-Crafts cyclization of precursors like 3-(3-bromophenyl)propionic acid[2] or 4-(3-chloropropanoyl)bromobenzene[3], it is widely available from commercial suppliers, making it a convenient and practical starting material.[4][5] The carbonyl group at the C1 position is the key reactive site for the introduction of the amine functionality.[1]

Step 1: Oximation of 5-Bromo-1-indanone

The first transformation involves converting the ketone into an oxime. This is a classic condensation reaction between a carbonyl compound and hydroxylamine. The resulting oxime, 5-bromo-1-indanone oxime, is a stable, crystalline intermediate that is readily purified and serves as the direct precursor to the amine.

The reaction is typically performed by treating 5-bromo-1-indanone with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in an alcoholic solvent.[5][6] A base, like pyridine or sodium hydroxide, is added to neutralize the acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile to attack the carbonyl carbon.[6][7] The reaction proceeds to completion, often with gentle heating, to yield the oxime in high purity and yield. A documented procedure reports a yield of 93.8% for this conversion.[6]

Step 2: Reduction of the Oxime to Racemic Amine

The C=N double bond of the oxime is subsequently reduced to afford the primary amine. Catalytic hydrogenation is a common and effective method for this reduction.[6] The oxime is dissolved in a suitable solvent (e.g., an alcohol) and subjected to a hydrogen atmosphere in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). This process efficiently reduces the oxime to provide racemic (±)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Alternatively, direct reductive amination of 5-bromo-1-indanone can be employed, where the ketone is reacted with an ammonia source (like ammonium formate) and a reducing agent (such as sodium cyanoborohydride) in a one-pot procedure to form the racemic amine directly.[8] While efficient, the two-step oximation-reduction sequence often provides cleaner material that is more amenable to the subsequent high-purity requirements of chiral resolution.

Part 2: Chiral Resolution and Final Product Formation

With the racemic amine in hand, the critical step is the separation of the two enantiomers. Diastereomeric salt crystallization is a time-honored and powerful technique for achieving this on a preparative scale.[9][10]

The Principle of Diastereomeric Salt Resolution

Enantiomers possess identical physical properties (melting point, boiling point, solubility), making them impossible to separate by standard techniques like crystallization or chromatography.[9] Chiral resolution circumvents this by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[11][12] In this case, the racemic amine (a base) is reacted with a chiral acid. This reaction forms a pair of diastereomeric salts:

-

(S)-amine · (chiral acid)

-

(R)-amine · (chiral acid)

Unlike enantiomers, diastereomers have different physical properties, including solubility.[11] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor.[9]

Step 3: Resolution with D-(-)-Mandelic Acid

For the resolution of (±)-5-bromo-1-aminoindane, D-(-)-mandelic acid is an effective chiral resolving agent.[6] When the racemic amine is treated with D-mandelic acid in a solvent like methanol, the two diastereomeric salts are formed. Upon cooling or concentration, the D-mandelate salt of the (S)-amine, [(S)-5-bromo-1-aminoindane]·[D-mandelate], selectively crystallizes due to its lower solubility in the chosen solvent system.[6]

The efficiency of the resolution is highly dependent on precise control of temperature, concentration, and reaction time to maximize the yield and purity of the desired diastereomeric salt.[6] The precipitated solid is isolated by filtration, yielding the enriched salt of the target (S)-enantiomer.

Step 4: Liberation of the Free (S)-Amine

After isolating the pure diastereomeric salt, the resolving agent must be removed to liberate the free enantiopure amine. This is achieved by treating an aqueous solution or suspension of the salt with a base, such as sodium hydroxide. The base neutralizes the acidic D-mandelic acid, forming its water-soluble sodium salt. The free (S)-amine, being an organic compound, becomes insoluble in the aqueous medium and can be extracted with an organic solvent like dichloromethane or ethyl acetate.[6] Evaporation of the solvent then yields the pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine with a high enantiomeric excess (ee > 99% is achievable).[6]

Step 5: Formation of the Hydrochloride Salt

The final step is the conversion of the purified (S)-amine into its hydrochloride salt. The free amine is typically a liquid or low-melting solid and can be prone to oxidation or reaction with atmospheric carbon dioxide. Converting it to a salt provides a stable, crystalline, and easily handleable solid.[8] This is accomplished by dissolving the free amine in a suitable solvent and treating it with hydrochloric acid (either as a gas or a solution in a solvent like isopropanol or ether). The (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride precipitates from the solution and can be collected by filtration, washed, and dried to afford the final product.

Synthesis Pathway Overview

The entire synthetic sequence is visualized in the workflow diagram below.

Caption: Workflow for the synthesis of (S)-5-bromo-1-aminoindane HCl.

Quantitative Data Summary

The following table summarizes the key parameters for each step in the synthesis.

| Step | Transformation | Key Reagents | Solvent | Typical Yield | Reference |

| 1 | Ketone → Oxime | 5-Bromo-1-indanone, Hydroxylamine Sulfate, NaOH | Methanol | 93.8% | [6] |

| 2 | Oxime → Racemic Amine | 5-Bromo-1-indanone Oxime, H₂, Catalyst (e.g., Pd/C) | Alcohol | High | [6] |

| 3 | Racemic Amine → Diastereomeric Salt | (±)-5-bromo-1-aminoindane, D-(-)-Mandelic Acid | Methanol | 41.1% (of refined salt) | [6] |

| 4 | Salt → Free (S)-Amine | (S)-amine-D-mandelate salt, NaOH | Water / Organic Solvent | High | [6] |

| 5 | Free (S)-Amine → HCl Salt | (S)-5-bromo-1-aminoindane, HCl | Isopropanol / Ether | High | [8] |

Experimental Protocols

The following protocols are adapted from literature procedures and represent a viable method for executing the described synthesis.

Protocol 1: Synthesis of 5-Bromo-1-indanone Oxime[6]

-

To a 1 L round-bottom flask, add methanol (600 mL), 5-bromo-1-indanone (210 g, 1.0 mol), and hydroxylamine sulfate (164 g, 1.0 mol).

-

Stir the suspension and adjust the pH to 6.0-7.0 using a 40% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

While stirring, slowly add water (4 L) to the mixture. A large amount of pale-yellow solid will precipitate.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-bromo-1-indanone oxime.

Protocol 2: Synthesis of Racemic (±)-5-bromo-1-aminoindane[6]

-

Charge a high-pressure hydrogenation vessel with 5-bromo-1-indanone oxime and a suitable hydrogenation catalyst (e.g., Raney Nickel or Pd/C) in an alcohol solvent.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Heat and stir the reaction mixture until hydrogen uptake ceases.

-

Cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude racemic 5-bromo-1-aminoindane.

Protocol 3: Chiral Resolution and Final Product Formation[6]

-

Salt Formation: In a 1 L round-bottom flask, dissolve D-(-)-mandelic acid (22.8 g, 0.15 mol) in methanol (400 mL) with stirring. Heat to 55 °C.

-

Add racemic 5-bromo-1-aminoindane (21.1 g, 0.1 mol) to the solution.

-

Heat the mixture to reflux and maintain for 1.5 hours.

-

Allow the solution to cool naturally to room temperature. A precipitate will form.

-

Further cool the mixture in an ice bath to maximize crystallization.

-

Collect the solid by vacuum filtration to obtain the crude D-mandelate salt of (S)-5-bromo-1-aminoindane.

-

Recrystallization: Recrystallize the crude salt from fresh methanol to obtain the purified diastereomeric salt.

-

Liberation of Free Amine: Dissolve the purified salt in water and add a 2 M NaOH solution until the pH is >12.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure (S)-5-bromo-1-aminoindane.

-

Hydrochloride Salt Formation: Dissolve the purified (S)-amine in a minimal amount of isopropanol. Cool in an ice bath and add a solution of HCl in isopropanol dropwise until precipitation is complete.

-

Collect the white solid by filtration, wash with cold ether, and dry under vacuum to yield the final product, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

References

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Bromoaminoindane and Bromoaminoindanone Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

University of KwaZulu-Natal Research Space. (2015). Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. Retrieved from [Link]

- Google Patents. (2015). CN105130824A - Method for preparing S-5-bromo-1-aminoindane.

-

Science of Synthesis. (n.d.). Resolution of racemic amine mixtures. Retrieved from [Link]

-

apicule. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6) API Intermediate Manufacturers. Retrieved from [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-INDANONE OXIME. Retrieved from [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-1-indanone oxime. Retrieved from [Link]

-

Wikipedia. (n.d.). Indane. Retrieved from [Link]

-

RSC Publishing. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. Retrieved from [Link]

Sources

- 1. CAS 34598-49-7: 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]

- 2. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis routes of 5-Bromo-1-indanone [benchchem.com]

- 4. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]

- 5. 5-Bromo-1-indanone | 34598-49-7 | Benchchem [benchchem.com]

- 6. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (1443238-61-6) for sale [vulcanchem.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide on the Inferred Mechanism of Action of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic molecule belonging to the aminoindane class of compounds. While direct pharmacological studies on this specific substituted amine are not extensively available in public literature, its structural similarity to well-characterized aminoindane derivatives allows for a scientifically grounded inference of its potential mechanism of action. This technical guide synthesizes information on the pharmacology of the aminoindane scaffold, with a particular focus on 1-aminoindane derivatives, to propose a likely mechanism of action for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride centered on the modulation of central nervous system monoaminergic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction to the Aminoindane Scaffold: A Privileged Structure in Neuropharmacology

The aminoindane skeleton, a rigid bicyclic structure composed of a benzene ring fused to a five-membered ring bearing an amine group, is a "privileged scaffold" in medicinal chemistry. This structural motif is found in a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). The constrained conformation of the aminoindane ring system, compared to more flexible phenethylamines, often imparts a distinct pharmacological profile, including altered receptor selectivity and metabolic stability.

Derivatives of aminoindane have been successfully developed into therapeutic agents, most notably for neurological and psychiatric disorders.[1][2] The position of the amine group on the indane ring system is a critical determinant of the pharmacological activity. Generally, 1-aminoindane derivatives and 2-aminoindane derivatives exhibit distinct mechanisms of action.

Inferred Mechanism of Action: Modulation of Monoaminergic Systems

Based on its 1-aminoindane structure, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is predicted to function as a modulator of monoaminergic neurotransmission, primarily involving dopamine, norepinephrine, and serotonin. The most probable mechanisms of action are inhibition of monoamine oxidase (MAO) enzymes and/or direct interaction with monoamine transporters and receptors.

Monoamine Oxidase (MAO) Inhibition: A Primary Hypothesis

A compelling line of evidence points towards MAO inhibition as a principal mechanism of action for 1-aminoindane derivatives. The anti-Parkinson's drug, rasagiline [R(+)-N-propargyl-1-aminoindane], is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B).[3][4][5] Rasagiline's therapeutic effects are attributed to its ability to increase dopamine levels in the brain by preventing its degradation by MAO-B.[4][5]

The core structure of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is closely related to the 1-aminoindan core of rasagiline. It is plausible that this compound, either on its own or as a precursor for further derivatization, is designed to interact with the active site of MAO enzymes. The bromine substitution on the aromatic ring could influence the compound's binding affinity, selectivity for MAO-A versus MAO-B, and its pharmacokinetic properties.

The proposed signaling pathway for MAO-B inhibition by a 1-aminoindane derivative is depicted below:

Monoamine Releasing and Reuptake Inhibition: A Secondary Hypothesis

While 1-aminoindanes are strongly associated with MAO inhibition, the broader aminoindane class, particularly 2-aminoindane derivatives, are recognized as monoamine releasing agents and reuptake inhibitors.[6][7][8] These compounds can interact with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the synaptic concentration of these neurotransmitters.

It is conceivable that (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride could exhibit some affinity for these transporters, although this is considered a less likely primary mechanism compared to MAO inhibition given its 1-amino substitution. The pharmacological profile of aminoindanes can be nuanced, and some compounds exhibit a mixed mechanism of action.

A generalized workflow for assessing monoamine transporter interaction is presented below:

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a series of in vitro and in vivo experiments are required.

In Vitro Assays

| Assay | Objective | Methodology |

| MAO-A and MAO-B Inhibition Assay | To determine the inhibitory potency and selectivity of the compound for MAO-A and MAO-B. | A fluorometric or radiometric assay using recombinant human MAO-A and MAO-B enzymes with specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The IC50 values for each enzyme are determined. |

| Monoamine Transporter Binding Assay | To assess the affinity of the compound for DAT, NET, and SERT. | Competitive radioligand binding assays using cell membranes from HEK293 cells stably expressing the human transporters. Ki values are calculated from displacement curves. |

| Monoamine Uptake Assay | To measure the functional inhibition of monoamine transporters. | Synaptosomes are prepared from rat brain tissue (striatum for DAT, hippocampus for SERT, cortex for NET) and incubated with radiolabeled neurotransmitters in the presence of varying concentrations of the test compound. IC50 values for uptake inhibition are determined. |

| Monoamine Release Assay | To determine if the compound acts as a substrate (releaser) for monoamine transporters. | Synaptosomes are pre-loaded with radiolabeled neurotransmitters and then superfused with the test compound. The amount of released neurotransmitter is quantified to determine the EC50 for release. |

In Vivo Studies

| Study | Objective | Methodology |

| Microdialysis in Freely Moving Rats | To measure the effect of the compound on extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum, nucleus accumbens). | Stereotaxic surgery is performed to implant a microdialysis probe. Following recovery, the compound is administered systemically, and dialysate samples are collected and analyzed by HPLC-ECD. |

| Behavioral Pharmacology Studies | To assess the functional consequences of monoaminergic modulation (e.g., locomotor activity, tests for antidepressant-like and anxiolytic-like effects). | Rodents are administered the compound, and their behavior is monitored in standardized tests such as the open-field test, forced swim test, and elevated plus maze. |

Structure-Activity Relationships and the Role of Bromine Substitution

The bromine atom at the 5-position of the indane ring is expected to influence the compound's pharmacological profile through several mechanisms:

-

Electronic Effects: The electron-withdrawing nature of bromine can alter the pKa of the amine group, potentially affecting its interaction with biological targets.

-

Steric Effects: The size of the bromine atom can influence the compound's fit within the binding pocket of enzymes or transporters.

-

Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.

Further synthesis and evaluation of analogs with different substituents at this position would be necessary to fully elucidate the structure-activity relationships.

Conclusion

While direct experimental data for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is limited, a strong inference can be made from the well-established pharmacology of the 1-aminoindane scaffold. The most probable mechanism of action is the inhibition of monoamine oxidase, particularly MAO-B, leading to an increase in synaptic dopamine levels. A secondary, less likely mechanism could involve interaction with monoamine transporters. The bromine substituent is likely to modulate the potency, selectivity, and pharmacokinetic properties of the parent aminoindane structure. The experimental protocols outlined in this guide provide a clear path for the definitive elucidation of the mechanism of action of this and related compounds, which hold potential for the development of novel therapeutics for a range of CNS disorders.

References

- Finberg, J. P., & Youdim, M. B. (2002). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neurochemical Research, 27(12), 1599-1607.

- Wikipedia contributors. (2023). Substituted 2-aminoindane. Wikipedia, The Free Encyclopedia.

- Google Patents. (n.d.). Preparation method of rasagiline and analogue thereof.

- Google Patents. (n.d.). Method for the synthesis of rasagiline.

- BenchChem. (2025). An In-depth Technical Guide on the Serotonin-Releasing Agent Properties of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI).

- Zaitsu, K., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.

- Wikipedia contributors. (2024). Rasagiline. Wikipedia, The Free Encyclopedia.

- ResearchGate. (2025). Design, synthesis and preliminary pharmacologic evaluation of 2-aminoindane-quinoline analogs as dopaminergic agents.

- Finberg, J. P. M., & Youdim, M. B. H. (2002). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Journal of Neural Transmission. Supplementum, (62), 287–300.

- Wikipedia contributors. (2023). MEAI. Wikipedia, The Free Encyclopedia.

- Wikipedia contributors. (2023). 1-Aminoindane. Wikipedia, The Free Encyclopedia.

- Wikipedia contributors. (2024). Serotonin releasing agent. Wikipedia, The Free Encyclopedia.

- ResearchGate. (2025).

- ResearchGate. (2025). A new process for the synthesis of enantiomerically pure R-(+)

- Guidechem. (n.d.).

- The Good Drug Guide. (n.d.). Rasagiline.

- Encyclopedia.pub. (2022). New Psychoactive Substances: Piperazines and Aminoindanes.

- PubMed. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.

- Bar-Am, O., Amit, T., & Youdim, M. B. (2007). Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro. Journal of Neurochemistry, 103(2), 500–508.

- Der Pharma Chemica. (n.d.). Design, synthesis and preliminary pharmacologic evaluation of 2- aminoindane-quinoline analogs as dopaminergic agents.

- Simmler, L. D., et al. (2014).

- Eshleman, A. J., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 184–194.

- Wikipedia contributors. (2023). 2-Aminoindane. Wikipedia, The Free Encyclopedia.

- ResearchGate. (2011). Aminoindanes--the next wave of 'legal highs'?.

- Journal of Medicinal Chemistry. (n.d.). Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan.

- Baker, G. B., & Matveychuk, D. (2007). Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders?. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 177(7), 739–740.

- Vulcanchem. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride - 1443238-61-6.

- Google Patents. (n.d.).

- PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

- Google Patents. (n.d.).

- ACS Publications. (n.d.). N-Methyl-N-2-propynyl-1-indanamine. A Potent Monoamine Oxidase Inhibitor.

- PubChem. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

- MDPI. (n.d.).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and neuroprotective properties of rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rasagiline - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 7. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Application in Drug Discovery

This guide provides an in-depth technical overview of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and physicochemical properties, stereoselective synthesis, analytical characterization, and its strategic importance as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system (CNS).

Core Compound Identity and Properties

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine salt distinguished by an indane scaffold, a bromine substituent on the aromatic ring, and a stereocenter at the C1 position with the (S)-configuration.[1][2] This specific arrangement is crucial for its application in asymmetric synthesis, where precise three-dimensional structures are required to achieve selective interactions with biological targets.[3]

Chemical Structure and Identifiers

The molecular identity of this compound is established by its unique structure and corresponding chemical identifiers.

Structure:

Figure 1: Chemical structure of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 916210-93-0 | [4][5] |

| Molecular Formula | C₉H₁₁BrClN | [4][5] |

| Molecular Weight | 248.55 g/mol | [4][6] |

| IUPAC Name | (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | [7] |

| SMILES | Cl.N[C@H]1CCC2=CC(Br)=CC=C12 | [2][4] |

| InChI Key | GLGQSSHHFWJLAI-FVGYRXGTSA-N | [7] |

| Physical Form | Solid | [7] |

| Purity (Typical) | ≥95% | [4][8] |

| Storage | 2-8 °C, Inert atmosphere | [4][9] |

The Strategic Importance of Chirality in Drug Design

Chirality is a fundamental principle in pharmacology. Enantiomers of a drug can exhibit vastly different pharmacological activities, efficacies, and safety profiles due to their differential interactions with chiral biological targets like enzymes and receptors. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even responsible for adverse effects (the distomer).[10] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs early in development.[11]

Chiral amines, such as the title compound, are indispensable building blocks in this context. Their defined stereochemistry allows medicinal chemists to construct complex molecules with the correct three-dimensional orientation necessary for potent and selective biological activity, thereby improving therapeutic indices and reducing potential side effects.[3][10]

Synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical manufacturing. The primary route to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine involves the asymmetric synthesis from its corresponding ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one.

Precursor Synthesis: 5-bromo-2,3-dihydro-1H-inden-1-one

The synthesis of the key precursor, 5-bromo-1-indanone, is a well-established process. This intermediate is crucial for subsequent asymmetric transformations. It is often synthesized via methods such as Friedel-Crafts acylation followed by cyclization. This bromoindanone compound is a versatile intermediate in its own right, participating in reactions like Suzuki coupling and Buchwald amination.[12]

Enantioselective Synthesis via Asymmetric Reductive Amination

Asymmetric Reductive Amination (ARA) is a powerful strategy for the direct synthesis of chiral amines from ketones.[5] This one-pot reaction involves the in-situ formation of an imine from the ketone and an amine source, followed by a stereoselective reduction. This approach is highly efficient as it avoids the isolation of potentially unstable imine intermediates.[5]

Modern ARA methods employ sophisticated catalysts to achieve high enantioselectivity:

-

Transition Metal Catalysis: Chiral catalysts based on iridium, rhodium, or ruthenium, paired with chiral ligands (e.g., diphosphines) and often a chiral counterion like a phosphate, can effectively catalyze the hydrogenation of the in-situ formed imine with high stereocontrol.[5]

-

Biocatalysis: The use of enzymes such as Reductive Aminases (RedAms) or Imine Reductases (IREDs) offers an environmentally benign alternative.[3][13] These enzymes can exhibit exquisite stereoselectivity and operate under mild reaction conditions. Engineered IREDs have been successfully developed for the reductive amination of similar ketone substrates.[14]

Figure 2: General workflow for the asymmetric reductive amination synthesis.

Exemplary Protocol: Racemic Reductive Amination

While a specific, published protocol for the enantioselective synthesis of the (S)-enantiomer is proprietary to manufacturers, a general procedure for the synthesis of the racemic parent amine provides a foundational understanding. This method can be adapted for asymmetric synthesis by replacing the achiral reducing agent with a chiral catalyst system.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.00 equivalent) in methanol, add ammonium formate (10.0 equivalents).[8]

-

Reduction: Stir the mixture for 1 hour, then add sodium cyanoborohydride (NaBH₃CN) (3.0 equivalents).[8]

-

Reaction Conditions: Heat the reaction mixture at 60°C for 2 hours.[8]

-

Work-up: Concentrate the mixture under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel chromatography to afford 5-bromo-2,3-dihydro-1H-inden-1-amine.[8]

-

Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, isopropanol) and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Analysis

While specific spectra for this exact compound are typically found in proprietary manufacturer documentation, the expected spectroscopic data can be inferred from its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons (with splitting patterns influenced by the bromine substituent), the benzylic proton at the C1 position (a triplet or multiplet), and the aliphatic protons of the five-membered ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the nine carbon atoms, including the aromatic carbons (one of which is directly attached to bromine), the chiral C1 carbon bearing the amino group, and the aliphatic carbons.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free amine (C₉H₁₀BrN) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The NIST/EPA Gas-Phase Infrared Database provides the spectrum for the precursor, 5-bromo-1-indanone, which shows the foundational spectral features of the indane core.[15]

Enantiomeric Purity Analysis by Chiral HPLC

Determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[16][17]

Method Development Strategy:

-

Column Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® series), are highly effective for resolving a broad range of racemates, including primary amines.[16][18] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.[18]

-

Mobile Phase Selection: The choice of mobile phase is crucial for achieving separation. Common modes include:

-

Normal Phase: Mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol).

-

Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol.

-

Reversed Phase: Mixtures of water/buffer and acetonitrile or methanol.

-

-

Mobile Phase Additives: For primary amines, adding a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing by masking residual silanol groups on the silica support.[16]

-

Optimization: Systematically screen different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers. The flow rate and column temperature can be further adjusted to optimize resolution and analysis time.

Figure 3: Workflow for chiral HPLC method development.

Applications in Drug Development

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a valuable building block for the synthesis of novel pharmaceutical candidates. The chiral indanamine core is a privileged scaffold found in several CNS-active drugs. While specific marketed drugs directly using the 5-bromo analog are not prominently disclosed in public literature, its structural similarity to key intermediates for drugs like Rasagiline and Rotigotine highlights its importance.

-

Analogs for CNS Disorders: The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of diverse indanamine derivatives. These new chemical entities can be screened for activity against various CNS targets, including dopamine receptors and monoamine oxidase (MAO) enzymes, which are implicated in conditions like Parkinson's disease.[16][19]

-

Intermediate for API Synthesis: The (R)-enantiomer of the non-brominated parent compound, (R)-1-aminoindan, is a key starting material for the synthesis of Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[4][16] The synthesis involves the alkylation of the primary amine with propargyl chloride or a similar reagent.[20] The 5-bromo derivative provides a pathway to synthesize novel analogs of Rasagiline with potentially altered pharmacological profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Conclusion

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a high-value chiral intermediate with significant potential in drug discovery and development. Its well-defined stereochemistry and the presence of a reactive bromine handle make it an ideal starting point for the synthesis of novel, enantiomerically pure compounds targeting the central nervous system. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for researchers aiming to leverage this versatile building block in the creation of next-generation therapeutics.

References

-

Chem Asian J. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chem Asian J., e70286. Available at: [Link]

-

Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination. In Topics in Current Chemistry (Vol. 343, pp. 39-77). Springer, Berlin, Heidelberg. Available at: [Link]

-

MySkinRecipes. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

-

ResearchGate. (2025). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Request PDF. Available at: [Link]

-

Tang, D., et al. (2024). Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry, 22, 3843-3847. Available at: [Link]

-

Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK ID HPLC Analytical Column. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103804200A - Preparation method of rasagiline and analogue thereof.

-

Shimadzu. (n.d.). C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Early examples of intramolecular asymmetric reductive amination reactions enabled by IREDs. Retrieved from [Link]

-

PubChem. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

-

MDPI. (2022). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 27(15), 4991. Available at: [Link]

-

PubChem. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

-

De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6. Available at: [Link]

Sources

- 1. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]

- 6. 916210-93-0|(S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0 [sigmaaldrich.com]

- 8. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (1443238-61-6) for sale [vulcanchem.com]

- 9. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | 1228561-27-0 [sigmaaldrich.com]

- 10. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0 | RLB21093 [biosynth.com]

- 11. labcompare.com [labcompare.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 16. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]

- 17. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. hplc.eu [hplc.eu]

- 19. medkoo.com [medkoo.com]

- 20. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a crucial chiral building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, analytical validation, and its significant role as a pharmaceutical intermediate.

Introduction: The Strategic Importance of a Chiral Indenamine

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized organic compound distinguished by a chiral center at the C1 position of its indane core. The presence of a bromine atom on the aromatic ring and the specific (S)-enantiomeric configuration make it a highly valuable intermediate for synthesizing complex molecular targets. In pharmaceutical development, controlling stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This molecule serves as a foundational scaffold, allowing for the precise construction of stereochemically pure active pharmaceutical ingredients (APIs).[1][2] Its structural similarity to intermediates used in the synthesis of drugs like rasagiline highlights its potential in developing novel therapeutics, particularly for central nervous system (CNS) agents.[3]

Physicochemical and Structural Identity

A precise understanding of a compound's identity is the bedrock of reproducible science. The key identifiers and properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride are summarized below.

| Identifier | Value |

| CAS Number | 916210-93-0[4][5] |

| Molecular Formula | C₉H₁₁BrClN[1][4] |

| Molecular Weight | 248.55 g/mol [1][4] |

| IUPAC Name | (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| SMILES | Cl.N[C@H]1CCC2=CC(Br)=CC=C12[4] |

| InChI | 1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m0./s1 |

| Appearance | Solid |

| Typical Purity | ≥95%[4] |

| Storage Conditions | 2-8°C, Inert atmosphere[4] |

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that demands precise control over reaction conditions to ensure high chemical and stereochemical purity. The general approach begins with the corresponding ketone.

Core Synthetic Strategy

The most common and efficient pathway involves the reductive amination of the precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. This ketone is a key intermediate that can be synthesized through various established organic reactions.[6] The subsequent conversion to the chiral amine is the critical, stereochemistry-defining step.

Caption: General synthetic workflow for the target compound.

Exemplary Protocol: Synthesis of the Parent Amine

The following protocol outlines the synthesis of the racemic parent amine from the corresponding indanone. The subsequent chiral resolution and salt formation are standard procedures tailored to isolate the desired (S)-enantiomer hydrochloride salt.

Objective: To synthesize 5-bromo-2,3-dihydro-1H-inden-1-amine from 5-bromo-2,3-dihydro-1H-inden-1-one.

Materials:

-

5-bromo-2,3-dihydro-1H-inden-1-one (1.00 equiv)

-

Ammonium formate (10.0 equiv)

-

Sodium cyanoborohydride (NaBH₃CN) (3.02 equiv)

-

Methanol (MeOH)

-

Silica Gel for chromatography

-

Ethyl Acetate (EA) / Petroleum Ether (PE)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (e.g., 100 g, 474 mmol) in methanol (1.5 L).

-

Ammonium Formate Addition: Add ammonium formate (300 g, 4.76 mol) to the solution and stir for 1 hour at room temperature. The ammonium formate serves as the amine source in this one-pot reductive amination.

-

Reducing Agent Addition: Carefully add sodium cyanoborohydride (90 g, 1.43 mol) in portions. NaBH₃CN is a mild reducing agent selective for the iminium intermediate, minimizing reduction of the starting ketone.

-

Heating: Heat the reaction mixture to 60°C for 2 hours to drive the reaction to completion.

-

Workup: After cooling, concentrate the mixture under reduced pressure to remove the methanol.

-

Purification: Purify the resulting residue by silica gel chromatography using an appropriate solvent system (e.g., Ethyl Acetate/Petroleum Ether, 1/10) to isolate the desired 5-bromo-2,3-dihydro-1H-inden-1-amine.[3]

Self-Validation Note: The success of this synthesis relies on the controlled addition of the reducing agent and maintaining the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material. The subsequent chiral resolution step is critical and often requires screening of different chiral acids to achieve efficient separation of the enantiomers.

Key Applications in Drug Discovery

The utility of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily as a versatile building block for more complex molecules.[1] Its defined stereochemistry and functional handles (amine and bromide) allow for directed and predictable synthetic transformations.

-

Chiral Intermediate: It is a fundamental raw material for the synthesis of enantiomerically pure APIs.[7] The amine group provides a nucleophilic site for elongation of the molecule, while the bromo-substituted aromatic ring is primed for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

-

Scaffold for CNS Agents: The indane scaffold is a privileged structure in neuropharmacology. This intermediate is particularly relevant for creating novel derivatives of drugs like rasagiline, an irreversible inhibitor of monoamine oxidase (MAO-B) used in the treatment of Parkinson's disease.[3] By modifying the core structure, researchers can fine-tune pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

-

Fragment-Based Drug Design (FBDD): The molecule can be used as a fragment in FBDD campaigns, where its binding to a biological target can be identified and then elaborated upon to develop a high-affinity ligand.

Caption: Role as a versatile synthetic intermediate.

Safety, Handling, and Storage

Proper handling of chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for the (S)-enantiomer was not available, general precautions for related bromo-amino compounds should be followed.

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[8] |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing dust/fumes. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[8] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C. Keep in an inert atmosphere and away from light.[4][9] |

| First Aid (IF ON SKIN) | Wash with plenty of soap and water.[8] |

| First Aid (IF INHALED) | Move victim to fresh air and keep at rest in a comfortable position for breathing.[8] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[8] |

Trustworthiness Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical. The information above is a general guide and may not encompass all potential hazards.

Conclusion

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is more than just a chemical reagent; it is a key enabler in the quest for safer and more effective medicines. Its value lies in the combination of its rigid indane scaffold, the specific (S)-stereochemistry, and the synthetically versatile bromo and amine functionalities. For scientists engaged in the synthesis of chiral molecules and the development of novel therapeutics, a thorough understanding of this compound's properties and synthesis is indispensable for innovation and success.

References

- (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride - 1443238-61-6. Vulcanchem.

- (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. ChemShuttle.

- 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN. PubChem.

- (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. CymitQuimica.

- Safety D

- (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0. Biosynth.

- (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6)

- (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Sigma-Aldrich.

- (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. MySkinRecipes.

- 5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Achmem.

- 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent. MedChemExpress.

Sources

- 1. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0 | RLB21093 [biosynth.com]

- 2. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 3. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (1443238-61-6) for sale [vulcanchem.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apicule.com [apicule.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. achmem.com [achmem.com]

A Comprehensive Technical Guide to the Physical and Spectral Properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

Introduction

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and drug development. As a derivative of indane, a bicyclic hydrocarbon, it serves as a versatile chiral building block for the synthesis of more complex molecular architectures. The presence of a bromine atom on the aromatic ring, a primary amine on the stereogenic center, and its formulation as a hydrochloride salt, provide multiple points for synthetic modification and define its physicochemical properties.

This guide provides an in-depth analysis of the essential physical and spectral data required to uniquely identify, qualify, and utilize this compound in a research and development setting. We will move beyond a simple data sheet, offering insights into the causality behind analytical choices and presenting a self-validating framework for its characterization.

Chemical Identity and Structure

Unambiguous identification is the cornerstone of any chemical research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Compound Name | (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | [1][2][3] |

| Synonym | (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | [4] |

| CAS Number | 916210-93-0 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrClN | [1][3] |

| Molecular Weight | 248.55 g/mol | [1][2][3][5] |

| InChIKey | GLGQSSHHFWJLAI-FVGYRXGTSA-N | [4] |

| Canonical SMILES | C1CC2=C([C@H]1N)C=CC(=C2)Br.Cl | [3] |

The molecule's core is the 2,3-dihydro-1H-indene (indane) system. The key features are the bromine atom at position 5 of the benzene ring and the amine group at the stereogenic carbon (C1). The "(S)" designation denotes the specific spatial arrangement of the substituents around this chiral center, a critical factor in its biological activity and interactions.

Caption: 2D structure of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

Physical Properties

The physical state and stability of a compound dictate its handling, storage, and application.

| Property | Value / Description | Source(s) |

| Physical Form | Solid | [4] |

| Typical Purity | ≥95% - 97% | [1][2][4] |

| Storage Conditions | Inert atmosphere, room temperature or refrigerated at 2-8°C | [1][4] |

| Melting Point | Not definitively reported; can be determined via Differential Scanning Calorimetry (DSC) or standard melting point apparatus. |

Expert Insight: The hydrochloride salt form is utilized to improve the stability and aqueous solubility of the parent amine. Recommended storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation and degradation of the amine functional group over time.

Spectroscopic Characterization: A Validating Workflow

A multi-technique spectroscopic approach is essential for the unequivocal confirmation of the compound's structure and purity. The logical workflow begins with confirming the mass, proceeds to identifying functional groups, and concludes with a detailed structural map.

Caption: Standard workflow for the structural elucidation of a chemical entity.

Mass Spectrometry (MS)

Principle: MS provides the exact molecular weight of the parent amine and confirms the presence of bromine through its characteristic isotopic signature.

Experimental Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample into an ESI-MS instrument.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).

Expected Results: The mass spectrum will not show the hydrochloride salt, but the free amine. The expected protonated molecular ion [M+H]⁺ will exhibit a distinctive doublet pattern due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

-

[C₉H₁₁⁷⁹BrN + H]⁺: Expected m/z ≈ 212.0

-

[C₉H₁₁⁸¹BrN + H]⁺: Expected m/z ≈ 214.0

The two peaks should be of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Analysis: Process the spectrum to identify characteristic absorption bands.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 2800 | N-H Stretch | Ammonium salt (-NH₃⁺) |

| 3050 - 3010 | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H (in the indane ring) |

| ~1600, ~1470 | C=C Stretch | Aromatic ring |

| 600 - 500 | C-Br Stretch | Carbon-Bromine bond |

Expert Insight: The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the N-H stretching in an ammonium salt, which often overlaps with C-H stretching bands. Its presence is a strong indicator of the hydrochloride form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most detailed structural information, mapping the carbon-hydrogen framework and confirming the stereochemistry.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like those on the ammonium group.

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Run standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY and HSQC for full assignment.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

~8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).

-

~7.6-7.3 ppm (multiplet, 3H): Aromatic protons on the brominated ring. The bromine substitution will influence their chemical shifts and splitting patterns.

-

~4.5-4.7 ppm (triplet or quartet, 1H): The benzylic proton at the C1 chiral center (H1). It will be coupled to the adjacent C2 protons.

-

~2.8-3.1 ppm (multiplet, 2H): Benzylic protons at the C3 position (H3).

-

~2.0-2.5 ppm (multiplet, 2H): Aliphatic protons at the C2 position (H2).

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

~140-120 ppm: Six distinct signals for the six aromatic carbons. The carbon attached to the bromine (C5) will be shifted to ~120 ppm.

-

~55-60 ppm: Signal for the C1 carbon, attached to the nitrogen.

-

~30-40 ppm: Signals for the aliphatic carbons C2 and C3.

Safety and Handling

As a laboratory chemical, proper handling is paramount. The compound is associated with the following hazard statements.[4][6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for complete safety information.[4]

Conclusion

The comprehensive characterization of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is achieved through a synergistic application of analytical techniques. Mass spectrometry confirms its molecular weight and elemental composition, infrared spectroscopy verifies its functional groups and salt form, and NMR spectroscopy provides an unambiguous structural map. Together, these data points form a robust quality control framework, ensuring the identity, purity, and integrity of this valuable chiral building block for advanced scientific applications.

References

-

PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from PubChem database. [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Retrieved from NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from PubChem database. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 3. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0 | RLB21093 [biosynth.com]

- 4. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0 [sigmaaldrich.com]

- 5. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

An In-Depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Stereochemistry, and Pharmacological Context

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Amines in Monoamine Oxidase Inhibition

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine of significant interest within the field of medicinal chemistry, particularly in the context of monoamine oxidase (MAO) inhibitors. Its structural similarity to the core of rasagiline, a potent MAO-B inhibitor for the treatment of Parkinson's disease, positions it as a valuable building block for the synthesis of novel therapeutic agents and as a tool for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the discovery, synthesis, and potential pharmacological relevance of this specific enantiomer, grounded in the broader history of MAO inhibitor development.

The journey of MAO inhibitors from their serendipitous discovery to rationally designed selective agents underscores the importance of stereochemistry and targeted molecular design in modern drug development. The two isoforms of monoamine oxidase, MAO-A and MAO-B, play crucial roles in the metabolism of neurotransmitters, and their selective inhibition is key to achieving therapeutic efficacy while minimizing side effects. This guide will delve into the chemical intricacies and biological context of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, offering a comprehensive resource for researchers in the field.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is fundamental for its application in research and development. The following table summarizes its key characteristics. Note that while the CAS number and basic properties are specific to the (S)-enantiomer, the spectral data are representative of the racemic compound, as the spectra for enantiomers are identical (except for optical rotation).

| Property | Value |

| CAS Number | 916210-93-0[1] |

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.55 g/mol |

| Appearance | Solid |

| Purity | ≥95% (typical) |

| Storage Conditions | Inert atmosphere, room temperature |

| ¹H NMR | Representative data for the enantiomer available[2] |

| IR Spectrum | Representative data for the enantiomer available[2] |

| Mass Spectrum | Representative data for the enantiomer available[2] |

Historical Context and Discovery

The story of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is intrinsically linked to the development of monoamine oxidase inhibitors. The first generation of MAOIs were non-selective and irreversible, leading to significant side effects such as the "cheese effect," a hypertensive crisis caused by the inability to metabolize tyramine from certain foods. This spurred the development of selective and reversible MAOIs.

A significant breakthrough in this area was the development of rasagiline, an irreversible MAO-B inhibitor. Rasagiline's core structure is a propargylated 1-aminoindan. The discovery that the (R)-enantiomer of rasagiline is a potent and selective MAO-B inhibitor, while the (S)-enantiomer is significantly less active, highlighted the critical role of stereochemistry in the pharmacological activity of these compounds.

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride emerged in this context as a key intermediate and a tool for further research. The bromo-substitution at the 5-position of the indane ring offers a site for further chemical modification, allowing for the synthesis of a library of analogs to probe the binding site of MAO and to develop new inhibitors with improved properties. While a specific "discovery" paper for this particular molecule is not prominent in the literature, its existence and commercial availability are a direct consequence of the extensive research into rasagiline and related MAO-B inhibitors.

Synthetic Pathways and Methodologies

The synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that requires careful control of stereochemistry. The general approach involves the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine

The synthesis of the racemic parent amine typically starts from 5-bromo-2,3-dihydro-1H-inden-1-one. A common and efficient method is reductive amination.

Caption: General workflow for the synthesis of racemic 5-bromo-2,3-dihydro-1H-inden-1-amine.

Detailed Protocol for Reductive Amination:

-

Dissolution: Dissolve 5-bromo-2,3-dihydro-1H-inden-1-one in a suitable solvent, such as methanol.

-

Amine Source: Add an amine source, typically ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The choice of a milder reducing agent like NaBH₃CN is crucial as it selectively reduces the imine intermediate formed in situ without significantly reducing the starting ketone.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the racemic amine.

Chiral Resolution of Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine

The separation of the two enantiomers is the most critical step in obtaining the desired (S)-enantiomer. Diastereomeric salt formation with a chiral resolving agent is a classical and effective method.

Caption: Workflow for the chiral resolution and salt formation of the title compound.

Detailed Protocol for Chiral Resolution with Tartaric Acid:

-

Salt Formation: Dissolve the racemic 5-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent, such as methanol or ethanol. Add a solution of an enantiomerically pure resolving agent, for example, (+)-tartaric acid (typically 0.5 to 1.0 equivalents), in the same solvent. The choice of solvent is critical as the solubility of the resulting diastereomeric salts will determine the efficiency of the resolution.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The less soluble diastereomeric salt will crystallize out of the solution. The efficiency of the separation is dependent on the differential solubility of the two diastereomeric salts.

-

Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of the cold solvent. The mother liquor, which is enriched in the other diastereomer, can be processed separately to recover the (R)-enantiomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to deprotonate the amine and liberate the free (S)-enantiomer.

-

Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and concentrate it to obtain the enantiomerically enriched (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

-

Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed, and dried.

Pharmacological Profile and Potential Applications

The primary pharmacological interest in (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride stems from its structural relationship to rasagiline and other MAO inhibitors.

Monoamine Oxidase Inhibition

Monoamine oxidases are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. The inhibition of MAO, particularly MAO-B, increases the levels of these neurotransmitters in the brain, which is the therapeutic basis for their use in neurodegenerative and psychiatric disorders.

Caption: Potential mechanism of action via MAO-B inhibition.

Potential as a Research Tool and Intermediate

The primary and immediate application of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is as a chiral building block in medicinal chemistry. The bromine atom provides a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 5-position. This enables the creation of libraries of novel indanamine derivatives for SAR studies aimed at:

-

Developing more potent and selective MAO-B inhibitors.

-

Investigating dual-target inhibitors (e.g., MAO-B and another enzyme or receptor).

-

Exploring potential neuroprotective properties, as the aminoindan scaffold itself has been shown to have neuroprotective effects independent of MAO inhibition.

Conclusion

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a molecule of considerable interest to the drug discovery and development community. While its own pharmacological profile is not yet fully elucidated in publicly accessible literature, its structural features and synthetic accessibility make it a valuable tool for the exploration of new chemical space in the realm of monoamine oxidase inhibitors and other CNS-active agents. The methodologies for its synthesis, particularly the crucial step of chiral resolution, are well-established in principle, drawing from the extensive work on related chiral amines. As research into neurodegenerative diseases continues to advance, the demand for novel, well-characterized chiral building blocks like (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride will undoubtedly grow, paving the way for the discovery of the next generation of therapeutics.

References

- Google Patents. (n.d.). Process for the Synthesis of Propargylated Aminoindan Derivatives.

-

PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

Sources

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor aqueous solubility can lead to variable absorption and suboptimal therapeutic efficacy, posing significant challenges during drug development.[1] This guide provides a comprehensive technical overview of the solubility profile for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, present detailed protocols for its experimental determination, and discuss the interpretation of this crucial data within the context of pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's physicochemical properties.

Introduction to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride